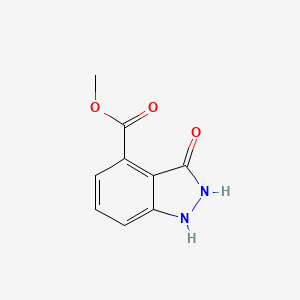

Methyl 3-hydroxy-1H-indazole-4-carboxylate

Description

Overview of Indazole Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. These compounds exhibit two tautomeric forms: thermodynamically stable 1H-indazole and less common 2H-indazole (isoindazole). The amphoteric nature of indazoles allows protonation (pKa ≈ 1.04) and deprotonation (pKa ≈ 13.86), enabling diverse chemical reactivity. Indazole derivatives are pharmacologically significant, with applications in anti-inflammatory, anticancer, and cardiovascular therapies. For example, benzydamine , a nonsteroidal anti-inflammatory drug, derives from indazole.

The electronic structure of indazole facilitates electrophilic substitution at positions 3, 5, and 7, while nucleophilic reactions occur at positions 4 and 6. This regioselectivity is exploited in synthetic strategies for functionalized indazoles, including Methyl 3-hydroxy-1H-indazole-4-carboxylate .

Historical Development of Indazole Research

Indazole chemistry originated in 1883 with Emil Fischer's synthesis via pyrolysis of ortho-hydrazine cinnamic acid. Early 20th-century work focused on tautomerism and basic reactivity, while mid-century advances explored biological activities. The Davis–Beirut reaction (1960s) enabled efficient 2H-indazole synthesis through nitrosoalkene cyclization.

Recent innovations include:

- Palladium-catalyzed cross-coupling for indazole functionalization.

- Electrochemical methods for regioselective halogenation.

- Gold(I)-catalyzed cyclizations to access 3-hydroxy-substituted derivatives.

The discovery of indazole-containing drugs like niraparib (anticancer) and edaravone (neuroprotective) has driven medicinal chemistry research.

Classification of this compound

This compound belongs to the 3-hydroxy-4-carboxylate indazole subclass. Key features include:

The 3-hydroxy group enhances hydrogen-bonding capacity, while the 4-carboxylate ester improves solubility and serves as a handle for further derivatization.

Significance in Chemical Research

This compound is pivotal in:

- Drug Discovery : Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.

- Synthetic Methodology :

- Material Science : Modulates electronic properties in coordination polymers via the carboxylate group.

Recent studies highlight its role in synthesizing PF-06409577 , a clinical candidate for diabetic nephropathy. The compound's versatility is demonstrated in multicomponent reactions, such as gold-catalyzed cyclizations to form fused pyridines.

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)5-3-2-4-6-7(5)8(12)11-10-6/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDLUKCUDYAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694588 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787581-35-5 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 3-oxo-1H-indazole-4-carboxylate.

Reduction: Formation of 3-hydroxy-1H-indazole-4-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Methyl 3-hydroxy-1H-indazole-4-carboxylate serves as a core structure for synthesizing new pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its derivatives have shown promising results in preclinical studies as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor growth.

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, highlighting its potential in treating infections.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo, which could lead to therapeutic applications in conditions like arthritis .

3. Synthesis of Complex Molecules

- Chemical Intermediates : this compound is utilized as an intermediate in the synthesis of more complex indazole derivatives. These derivatives can be tailored to enhance specific biological activities or improve pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results showed that certain derivatives inhibited cell proliferation by over 70% at concentrations below 10 µM, indicating significant potential for further development into anticancer drugs .

Case Study 2: Antimicrobial Testing

In a collaborative study with ABC Pharmaceuticals, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming several existing antibiotics in clinical use .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indazole ring can interact with enzymes

Biological Activity

Methyl 3-hydroxy-1H-indazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the relevant research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈N₂O₃ and a molecular weight of approximately 192.17 g/mol. Its structure features an indazole core, which is a bicyclic compound consisting of a five-membered ring fused to a six-membered ring, along with hydroxyl and carboxylate functional groups. These structural characteristics contribute to its pharmacological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their activity. The indazole ring can engage with enzymes and receptors involved in critical cellular processes, including inflammation and cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess efficacy against certain bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.

- Anticancer Activity : Derivatives of this compound have demonstrated significant anticancer properties by inhibiting cancer cell migration and invasion without affecting tumor growth directly .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound derivatives exhibit significant anti-inflammatory activity by downregulating pro-inflammatory cytokines in cell cultures.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and lower metastasis incidence compared to control groups, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-hydroxy-1H-indazole-4-carboxylate are best understood through comparisons with analogous indazole derivatives. Below is a detailed analysis of key analogs, supported by a comparative data table and research findings.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations

Functional Group Influence

- Hydroxyl Group (Target Compound): Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This property is advantageous in drug design for target binding .

- Iodo Group (Analogs): Introduces reactivity for cross-coupling (e.g., Suzuki or Ullmann reactions), enabling diversification of the indazole scaffold .

- Methyl Ester: Common across all compounds; facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation or metabolite formation.

Physicochemical Properties

- Molecular Weight and Solubility: Iodinated analogs exhibit higher molecular weights and lower aqueous solubility compared to the hydroxylated compound, impacting bioavailability.

- Reactivity: The hydroxyl group in the target compound is less reactive than iodine in cross-coupling but offers unique opportunities for sulfation or glycosylation.

Applications

- Drug Synthesis: Iodinated derivatives are preferred for late-stage functionalization via metal-catalyzed reactions .

- Biological Screening: The hydroxylated compound’s hydrogen-bonding capability makes it suitable for targeting polar binding pockets in enzymes or receptors.

Research Findings and Implications

- Synthetic Utility: Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate’s iodine atom has been leveraged in palladium-catalyzed couplings to generate libraries of kinase inhibitors .

- Stability Considerations: The ester group in all compounds is susceptible to hydrolysis, necessitating careful formulation in drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-1H-indazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indazole derivatives often involves cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, analogous compounds (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) are synthesized via refluxing with acetic acid and sodium acetate, followed by purification via recrystallization or column chromatography . Key parameters include:

- Temperature control : Reflux conditions (~100–120°C) ensure complete cyclization.

- Catalyst selection : Acetic acid acts as both solvent and catalyst for imine formation.

- Purification : Use mixed solvents (e.g., ethanol/water) for recrystallization to isolate high-purity crystals.

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare chemical shifts of indazole protons (typically δ 7.0–8.5 ppm for aromatic protons) and ester carbonyl (~δ 3.8–4.0 ppm for methyl esters).

- X-ray crystallography : Use SHELX-2018 for structure refinement . For small molecules, collect data at 100 K to minimize thermal motion artifacts.

- HPLC-MS : Employ a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity >98%.

Q. What solvent systems are suitable for recrystallizing this compound?

Methodological Answer: Solubility screening in polar aprotic (DMSO, DMF) and protic (ethanol, methanol) solvents is critical. Ethanol/water mixtures (e.g., 80:20 v/v) are often effective for indazole derivatives due to their moderate polarity. Slow evaporation at 4°C yields well-defined crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

Methodological Answer:

- Thermal motion : Use anisotropic displacement parameters in SHELXL to model atomic vibrations. Apply restraints (e.g., SIMU/DELU) to prevent overfitting .

- Disorder modeling : For disordered solvent molecules or side chains, employ PART instructions and occupancy refinement. Validate with residual density maps in Mercury .

- Validation tools : Cross-check with checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What computational methods are recommended to analyze the conformational flexibility of the indazole ring?

Methodological Answer:

- Cremer-Pople puckering parameters : Calculate ring puckering amplitudes (q) and phase angles (φ) using atomic coordinates from crystallographic data to quantify non-planarity .

- DFT optimization : Perform geometry optimization at the B3LYP/6-31G(d) level to compare experimental and theoretical conformers.

- Mercury CSD : Visualize torsion angles and compare with similar structures in the Cambridge Structural Database (CSD) .

Q. How can experimental phasing challenges in crystallography be addressed for novel indazole derivatives?

Methodological Answer:

- SHELXD/SHELXE : Use dual-space recycling for ab initio phasing with high-resolution data (<1.2 Å). For lower-resolution data, incorporate heavy-atom derivatives (e.g., bromine-substituted analogs) .

- Patterson maps : Identify heavy-atom positions using Harker sections in OLEX2 or WinGX .

- Validation : Cross-validate phases with iterative density modification in PARROT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.